molecular formula C10H6F4O2 B8012291 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Cat. No.: B8012291
M. Wt: 234.15 g/mol
InChI Key: LUEWWWLVURRLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H6F4O2 It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to form the corresponding cinnamic acid derivative.

    Purification: The product is then purified through recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(trifluoromethyl)phenylboronic acid
  • 3-(trifluoromethyl)pyrazole

Uniqueness

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the fluoro and trifluoromethyl groups with the prop-2-enoic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWWWLVURRLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h20) between 3-fluoro-4-trifluoromethyl-benzaldehyde (9.000 g; 46.848 mmol) and malonic acid (9.262 g; 89.012 mmol) gave the product 3-(3-fluoro-4-trifluoromethyl-phenyl)-acrylic acid as a colorless solid (9.520 g; 87%). LC-MS: tR=0.90 min; [M+H]+: no ionisation.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.262 g
Type
reactant
Reaction Step One

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